4-Chloro-2-(p-tolyl)-1H-indole
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Overview
Description
4-Chloro-2-(p-tolyl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products. The presence of a chlorine atom at the 4-position and a p-tolyl group at the 2-position makes this compound unique and potentially useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(p-tolyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline and p-tolyl isocyanide.
Formation of Intermediate: The reaction between 4-chloroaniline and p-tolyl isocyanide under controlled conditions leads to the formation of an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the indole ring structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(p-tolyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives .
Scientific Research Applications
4-Chloro-2-(p-tolyl)-1H-indole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(p-tolyl)-1H-indole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(p-tolyl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole ring.
4-Chloro-2-(p-tolyl)-1H-pyrimidine: Contains a pyrimidine ring instead of an indole ring.
4-Chloro-2-(p-tolyl)-1H-benzimidazole: Features a benzimidazole ring structure.
Uniqueness
4-Chloro-2-(p-tolyl)-1H-indole is unique due to its specific substitution pattern and the presence of both chlorine and p-tolyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C15H12ClN |
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Molecular Weight |
241.71 g/mol |
IUPAC Name |
4-chloro-2-(4-methylphenyl)-1H-indole |
InChI |
InChI=1S/C15H12ClN/c1-10-5-7-11(8-6-10)15-9-12-13(16)3-2-4-14(12)17-15/h2-9,17H,1H3 |
InChI Key |
VDFYHUZZXBNMFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=C(N2)C=CC=C3Cl |
Origin of Product |
United States |
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